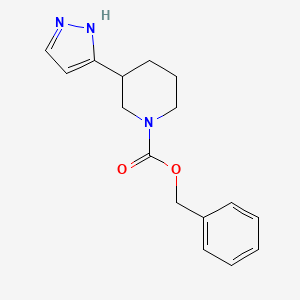
Benzyl3-(1H-pyrazol-3-yl)piperidine-1-carboxylate
Beschreibung
Benzyl3-(1H-pyrazol-3-yl)piperidine-1-carboxylate is a heterocyclic compound that features a pyrazole ring fused with a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both pyrazole and piperidine moieties in its structure makes it a versatile scaffold for the development of various therapeutic agents.
Eigenschaften
Molekularformel |
C16H19N3O2 |
|---|---|
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
benzyl 3-(1H-pyrazol-5-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H19N3O2/c20-16(21-12-13-5-2-1-3-6-13)19-10-4-7-14(11-19)15-8-9-17-18-15/h1-3,5-6,8-9,14H,4,7,10-12H2,(H,17,18) |
InChI-Schlüssel |
UVXBXFXAIDGZHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C3=CC=NN3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl3-(1H-pyrazol-3-yl)piperidine-1-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of benzyl bromide with 3-(1H-pyrazol-3-yl)piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl3-(1H-pyrazol-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated sites.
Substitution: Substituted derivatives with various functional groups attached to the benzyl or pyrazole rings.
Wissenschaftliche Forschungsanwendungen
Benzyl3-(1H-pyrazol-3-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of Benzyl3-(1H-pyrazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
- Benzyl3-(1H-pyrazol-5-yl)piperidine-1-carboxylate
- Benzyl3-(1H-pyrazol-4-yl)piperidine-1-carboxylate
- Benzyl3-(1H-pyrazol-2-yl)piperidine-1-carboxylate
Comparison:
- Structural Differences: The position of the pyrazole ring attachment varies among these compounds, leading to differences in their chemical properties and reactivity.
- Uniqueness: Benzyl3-(1H-pyrazol-3-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which may confer distinct biological activities and synthetic utility compared to its analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


